3,6-Dichloropyrazine-2-carbonitrile Synthesis Yield: Head-to-Head Comparison Against Prior Art
In the synthesis of the critical intermediate 3,6-dichloropyrazine-2-carbonitrile from 3,6-Dichloropyrazine-2-carboxamide, the reported yield of 48% using a novel protocol was 1.3-fold higher than a recently published procedure. This improvement is attributed to the elimination of hazardous POCl3 and a more efficient reaction sequence [1].
| Evidence Dimension | Synthetic Yield of 3,6-dichloropyrazine-2-carbonitrile |
|---|---|
| Target Compound Data | 48% yield |
| Comparator Or Baseline | Recently published procedure (yield not explicitly provided in source, but stated as 1.3-fold lower than 48%, implying ~37%) |
| Quantified Difference | 1.3-fold higher yield |
| Conditions | Four-step synthesis from 2-aminopyrazine; elimination of POCl3 use |
Why This Matters
Higher yield in a key intermediate step directly reduces cost and waste in Favipiravir production, a critical factor for industrial-scale procurement.
- [1] Guo, Q., Xu, M., Guo, S., Zhu, F., Xie, Y., & Shen, J. (2019). The complete synthesis of favipiravir from 2-aminopyrazine. Chemical Papers, 73(5), 1043-1051. View Source
